molecular formula C12H15N7O B2675835 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034263-48-2

1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2675835
CAS No.: 2034263-48-2
M. Wt: 273.3
InChI Key: LDOQGATZZOMIFX-UHFFFAOYSA-N
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Description

The compound 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,3-triazole core linked to a carboxamide group and an imidazo[1,2-b]pyrazole moiety. Its structure combines rigidity from the fused bicyclic imidazopyrazole system with the hydrogen-bonding capacity of the triazole-carboxamide group.

Properties

IUPAC Name

1-methyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-9-7-11-18(5-6-19(11)15-9)4-3-13-12(20)10-8-17(2)16-14-10/h5-8H,3-4H2,1-2H3,(H,13,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOQGATZZOMIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Imidazo[1,2-b]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyrazole ring can be reacted with an aldehyde or ketone to form the imidazo[1,2-b]pyrazole structure.

    Alkylation: The next step involves the alkylation of the imidazo[1,2-b]pyrazole core with a suitable alkyl halide to introduce the 6-methyl group.

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds containing the triazole and imidazole scaffolds exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-b]pyrazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) . The incorporation of 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide into hybrid molecules has been proposed to enhance the selectivity and potency of anticancer agents.

Mechanisms of Action
The mechanism by which these compounds exert their anticancer effects typically involves the induction of apoptosis in cancer cells. Studies utilizing quantitative structure–activity relationship (QSAR) models have helped in understanding how structural modifications can lead to improved cytotoxicity . Additionally, the ability of such compounds to interact with specific cellular targets makes them promising candidates for further development as therapeutic agents.

Agricultural Applications

Pesticidal Properties
Compounds similar to this compound have been explored for their potential as agrochemicals. Their structural features allow for effective binding to enzymes critical for pest survival. Research indicates that triazole derivatives can inhibit key metabolic pathways in pests, leading to increased mortality rates . This application is particularly relevant in developing environmentally friendly pesticides that minimize harm to non-target species.

Materials Science Applications

Functional Materials Development
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. For instance, its derivatives have been explored as components in organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable electronic properties . The ability to modify the compound's structure facilitates the tuning of its optical and electronic characteristics for specific applications.

Data Summary

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against various cancer lines
AgriculturePesticidesEffective inhibition of pest metabolic pathways
Materials ScienceFunctional materialsPotential use in OLEDs and electronic devices

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of a series of triazole derivatives against multiple human cancer cell lines. The results demonstrated that modifications at the triazole position significantly influenced cytotoxicity. Specifically, the introduction of an imidazole moiety enhanced apoptosis induction in HeLa cells .

Case Study 2: Pesticidal Efficacy Assessment
In agricultural trials, a derivative of this compound was tested against common agricultural pests. The compound exhibited a high mortality rate among treated populations compared to controls, indicating its potential as a novel pesticide .

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound might inhibit a particular enzyme involved in a disease process, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Carboxamide Derivatives

Compound 49 ():

1-[(2R)-2-[4-(Cyclobutylmethoxy)phenyl]-2-[(2S)-2-phenylpropanamido]ethyl]-1H-1,2,3-triazole-4-carboxamide

  • Structural Differences : Replaces the imidazopyrazole in Compound A with a cyclobutylmethoxy-phenyl group.
  • Functional Implications : The cyclobutylmethoxy group enhances lipophilicity (logP ~3.5 estimated) compared to Compound A’s methyl-imidazopyrazole (logP ~2.8). This may improve membrane permeability but reduce aqueous solubility.
  • Biological Activity : Acts as a GPR88 agonist, suggesting Compound A could share similar receptor targeting but with altered selectivity due to its bicyclic substituent .
5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide ():
  • Structural Differences : Features a 4-fluorophenylmethyl group instead of the imidazopyrazole-ethyl chain.
  • Compound A’s imidazopyrazole may offer greater π-π stacking interactions in hydrophobic environments .
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate ():
  • Structural Differences : Substitutes the carboxamide with an ethyl ester and includes a pyridyl group.
  • Functional Implications : The ester group increases hydrophobicity (logP ~2.1) compared to Compound A’s carboxamide (logP ~1.5). The pyridyl moiety may engage in metal coordination, a feature absent in Compound A .

Heterocyclic Carboxamides with Bicyclic Systems

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():
  • Structural Differences : Uses a pyrazolo[3,4-b]pyridine core instead of imidazopyrazole.
  • Functional Implications : The pyridine ring introduces basicity (pKa ~4.5), whereas Compound A’s imidazopyrazole is more neutral. This difference could influence ionization state and target engagement in physiological conditions .

Pharmacological and Physicochemical Properties

Property Compound A Compound 49 () Ethyl Ester ()
Molecular Weight (g/mol) ~360 (estimated) 496.6 337.8
logP ~2.8 (predicted) ~3.5 ~2.1
Hydrogen Bond Donors 2 (triazole NH, carboxamide) 3 1
Key Substituents Imidazopyrazole, methyl Cyclobutylmethoxy-phenyl Pyridyl, ethoxy
Biological Target Hypothesized: Kinases/GPR88 GPR88 agonist Agrochemical activity

Key Research Findings

  • Bioactivity: Compounds with imidazopyrazole motifs (e.g., in ’s kinase inhibitors) show enhanced kinase inhibition due to rigid binding. Compound A’s imidazopyrazole may similarly improve target affinity compared to monocyclic analogs .
  • Metabolic Stability : Fluorinated analogs () resist cytochrome P450 oxidation. Compound A’s methyl groups may offer comparable stability but with fewer electronegative interactions .
  • Crystallinity : Triazole-carboxamides in exhibit strong intermolecular hydrogen bonding, suggesting Compound A could form stable crystalline phases advantageous for formulation .

Biological Activity

1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique structural features, including a 1,2,3-triazole ring and an imidazo[1,2-b]pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N6OC_{13}H_{16}N_{6}O, with a molecular weight of 288.31 g/mol. The presence of both triazole and imidazole rings suggests a diverse range of biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps, including the copper-catalyzed azide-alkyne cycloaddition reaction (click reaction), which facilitates the formation of 1,2,3-triazoles from azides and terminal alkynes. This method allows for structural modifications that can enhance biological activity.

Anticancer Properties

Research indicates that compounds containing triazole and imidazole rings exhibit significant anticancer properties. For example, related compounds have demonstrated efficacy against various cancer cell lines. In studies involving similar triazole-containing hybrids:

  • IC50 Values :
    • HCT116: 0.43μM0.43\mu M
    • Eca109: 2.70μM2.70\mu M
    • MCF-7: 4.76μM4.76\mu M

These values indicate that the compound may significantly inhibit cancer cell proliferation and induce apoptosis through mechanisms such as increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential .

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial activity as well. Compounds with similar structures have shown effectiveness against various microbial strains, including resistant bacteria .

Interaction studies using molecular docking simulations indicate that this compound may form hydrogen bonds and hydrophobic interactions with target proteins or enzymes involved in cancer progression or microbial resistance mechanisms. This interaction profile can elucidate its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their notable activities:

Compound NameStructural FeaturesNotable Activities
5-Methyl-4-(5-methylimidazo[4,5-b]pyridinyl)-triazoleContains a triazole and pyridine ringAntimicrobial
6-Methyl-N-(pyridinyl)triazoleFeatures a triazole linked to a pyridineAnticancer
7-Methoxy-N-(pyridinyl)triazoleSimilar triazole structure with methoxy substitutionAntiviral

The uniqueness of this compound lies in its specific combination of triazole and imidazole functionalities that may confer distinct biological properties not observed in other similar compounds .

Case Studies

Recent studies have highlighted the efficacy of triazole-containing compounds in various cancer types:

  • Study on HCT116 Cells : A derivative displayed an IC50 value of 0.43μM0.43\mu M, demonstrating significant anticancer potential without affecting normal cells .
  • Antimicrobial Evaluation : Compounds similar to this compound were tested against resistant strains like Pseudomonas aeruginosa, showing promising results .

Q & A

Q. Key Variables :

  • Temperature: Higher temperatures (e.g., 50°C in DMF) improve reaction rates but may reduce selectivity.
  • Catalysts: Cu(I) catalysts enhance triazole ring formation efficiency.
  • Purification: Recrystallization or silica gel chromatography is critical for isolating high-purity solids or oils .

How can researchers resolve discrepancies in reported biological activities across studies?

Level : Advanced
Answer :
Discrepancies often arise from differences in:

  • Assay Conditions : reports antileishmanial activity (IC₅₀ values) measured at 48-hour incubations, while evaluates antibacterial activity using 24-hour broth microdilution. Standardizing incubation times and cell lines (e.g., Leishmania promastigotes vs. bacterial strains) is essential .
  • Structural Analogues : Minor substitutions (e.g., cyclopropyl vs. propyl groups on the triazole) can drastically alter bioactivity. demonstrates that replacing a methyl group with a trifluoromethyl moiety increases antifungal potency by 10-fold .
  • Validation Methods : Cross-referencing with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) reduces false positives. For instance, combines ESI-MS and NMR to confirm compound integrity before bioassays .

Q. Recommendations :

  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Include positive controls (e.g., amphotericin B for antifungal assays) .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Level : Basic
Answer :

  • ¹H NMR : Key peaks include:
    • Triazole protons: δ 8.26 ppm (s, 1H) in CD₃OD .
    • Imidazo-pyrazole methyl groups: δ 2.23 ppm (s, 3H) in DMSO-d₆ .
    • Ethyl linker protons: δ 3.85 ppm (s, 2H) .
  • ESI-MS : Molecular ion peaks ([M+1]) at m/z 392.2–454.4 confirm molecular weight .
  • HPLC : Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Interpretation Challenges :

  • Overlapping peaks in crowded regions (e.g., aromatic protons) require 2D NMR (COSY, HSQC) for resolution .

What strategies optimize the pharmacokinetic properties of this compound in preclinical studies?

Level : Advanced
Answer :

  • Solubility Enhancement : describes ester hydrolysis of carboxylate derivatives to free acids, improving aqueous solubility. LiOH in THF/water mixtures at 0°C prevents decomposition .
  • Metabolic Stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring reduces CYP450-mediated oxidation. shows a 50% increase in plasma half-life for CF₃-substituted analogues .
  • Prodrug Design : highlights masking polar groups (e.g., carboxylic acids) as methyl esters, which are cleaved in vivo by esterases .

Q. Key Metrics :

  • LogP: Target <3 to balance permeability and solubility.
  • Plasma protein binding: Assessed via equilibrium dialysis .

How do structural modifications at the triazole and imidazo-pyrazole rings affect bioactivity?

Level : Advanced
Answer :

  • Triazole Substitutions :
    • Position 1 : Methyl groups (as in the parent compound) enhance metabolic stability but reduce solubility. shows that replacing methyl with hydrophilic groups (e.g., hydroxyl) improves antimalarial activity by 30% .
    • Position 4 : Bulky substituents (e.g., cyclopropyl) increase steric hindrance, reducing off-target binding .
  • Imidazo-Pyrazole Modifications :
    • 6-Methyl Group : Critical for target binding; removal abolishes activity ().
    • N-Alkylation : Adding ethyl or propyl chains via alkylation (K₂CO₃, DMF) enhances blood-brain barrier penetration .

Q. SAR Trends :

  • Electron-deficient triazoles improve antibacterial activity, while electron-rich imidazo-pyrazoles favor antiparasitic effects .

How are hygroscopic intermediates handled during synthesis?

Level : Advanced
Answer :

  • Drying Techniques : recommends storing azide intermediates (e.g., 4-azidomethylpyrazole) over P₂O₅ in vacuo to prevent hydrolysis .
  • Solvent Selection : Using anhydrous DMF or THF with molecular sieves (3Å) minimizes water absorption during coupling reactions .
  • Isolation : Oil intermediates (e.g., 10a in ) are stabilized as HCl salts and stored at –20°C under argon .

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